
4-(1-(tert-ブトキシカルボニル)ピペリジン-4-イル)安息香酸
概要
説明
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is a chemical compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol . It is a 4-aryl piperidine that serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is known for its role in enhancing the 3D orientation of bifunctional protein degraders, which is crucial for the formation of ternary complexes and optimization of drug-like properties .
科学的研究の応用
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation . Its applications include:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用機序
Target of Action
It is described as a semi-flexible linker in protac (proteolysis targeting chimeras) development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein .
生化学分析
Biochemical Properties
As a semi-flexible linker in PROTAC development, it plays a crucial role in the formation of ternary complexes between the target protein, the E3 ligase, and the PROTAC molecule . The interactions between these entities are essential for the targeted degradation of specific proteins .
Cellular Effects
The cellular effects of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid are primarily related to its role in PROTACs. By facilitating the formation of ternary complexes, it enables the targeted degradation of specific proteins within the cell . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, depending on the specific target protein being degraded .
Molecular Mechanism
The molecular mechanism of action of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid involves its role as a linker in PROTAC molecules . It helps to orient the PROTAC molecule in such a way that it can simultaneously bind to the target protein and an E3 ligase . This facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .
Temporal Effects in Laboratory Settings
As a component of PROTAC molecules, its effects would be expected to vary over time depending on the stability of the PROTAC, the rate of target protein degradation, and the turnover of the target protein .
Dosage Effects in Animal Models
The dosage effects of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid in animal models have not been reported in the literature. The dosage effects would likely depend on the specific PROTAC in which it is incorporated, the target protein, and the specific animal model used .
Metabolic Pathways
As a component of PROTAC molecules, it could potentially be involved in pathways related to protein degradation .
Transport and Distribution
The transport and distribution of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid within cells and tissues would be expected to depend on the specific PROTAC in which it is incorporated .
Subcellular Localization
The subcellular localization of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid would be expected to depend on the specific PROTAC in which it is incorporated and the target protein . For example, if the target protein is located in the nucleus, the PROTAC and thus the 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid would also be expected to localize to the nucleus .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring.
Attachment of Benzoic Acid Moiety: The benzoic acid moiety is attached to the piperidine ring through a coupling reaction, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: EDCI and HOBt are frequently used for coupling reactions involving the carboxylic acid group.
Major Products
Deprotected Amine: Removal of the Boc group yields the free amine.
Amides and Esters: Coupling reactions with amines or alcohols produce amides or esters, respectively.
類似化合物との比較
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is unique due to its semi-flexible linker properties, which are crucial for the development of effective PROTACs . Similar compounds include:
- 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 3-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
- 4-(Piperidin-4-yl)benzoic acid hydrochloride
These compounds share structural similarities but differ in their specific functional groups and applications.
特性
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-13(9-11-18)12-4-6-14(7-5-12)15(19)20/h4-7,13H,8-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNVQGGUCDVTIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626156 | |
| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149353-75-3 | |
| Record name | 1-(1,1-Dimethylethyl) 4-(4-carboxyphenyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149353-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Carboxy-phenyl)-piperidine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
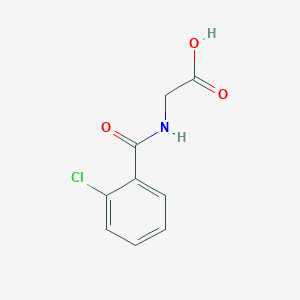
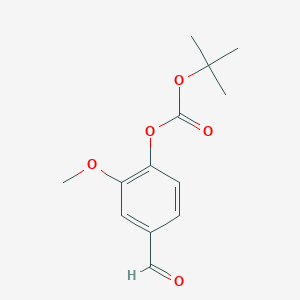
![2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid](/img/structure/B131260.png)

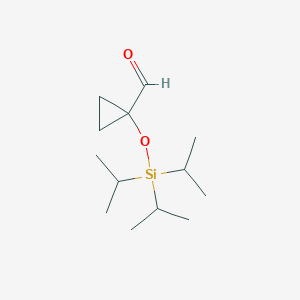
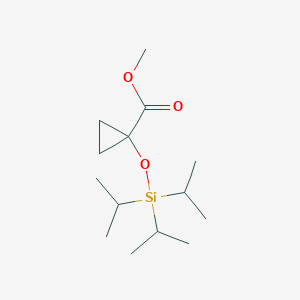

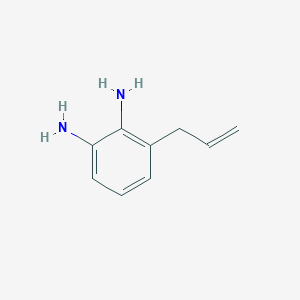
![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)

![9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)
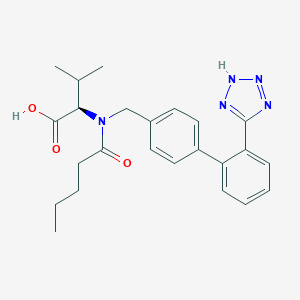
![7-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)
![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)
